
2-Chlor-3-Isopropoxypyrazin
Übersicht
Beschreibung
2-Chloro-3-isopropoxypyrazine (CIPP) is a pyrazine derivative. It has gained significant attention because of its diverse range of potential applications in different fields. The molecular formula of CIPP is C7H9ClN2O .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-3-isopropoxypyrazine are not detailed in the retrieved data, pyrrolopyrazine derivatives have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .Physical And Chemical Properties Analysis
The molecular formula of 2-Chloro-3-isopropoxypyrazine is C7H9ClN2O . Its molecular weight is 172.61 g/mol .Wissenschaftliche Forschungsanwendungen
Agrochemische Industrie
2-Chlor-3-Isopropoxypyrazin: ist eine Verbindung, die bei der Synthese von Agrochemikalien verwendet werden kann. Seine Derivate, wie z. B. Trifluormethylpyridine, spielen eine bedeutende Rolle im Pflanzenschutz. Diese Verbindungen werden zur Entwicklung von Pestiziden verwendet, die Nutzpflanzen vor Schädlingen schützen, wobei mehr als 20 neue Agrochemikalien mit ähnlichen Bestandteilen ISO-Gattungsbezeichnungen erhalten haben .
Pharmazeutische Entwicklung
In der Pharmaindustrie werden Derivate von Pyrazinstrukturen, einschließlich derer, die mit This compound verwandt sind, zur Herstellung von pharmazeutisch wirksamen Stoffen verwendet. Diese Verbindungen wurden in mehrere zugelassene pharmazeutische und veterinärmedizinische Produkte integriert, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Forschung zur biologischen Aktivität
This compound: Derivate zeigen eine breite Palette an biologischen Aktivitäten. Sie sind bekannt für ihre antimikrobiellen, entzündungshemmenden, antiviralen, antifungal-, antioxidativen, antitumor- und kinasehemmenden Eigenschaften. Dies macht sie zu wertvollen Gerüsten für die Wirkstoffforschung und die Entwicklung neuer Behandlungen für verschiedene Krankheiten .
Synthetische Chemie
Die Derivate der Verbindung werden in der synthetischen Chemie verwendet, wo sie als Zwischenprodukte für die Synthese komplexerer Moleküle dienen. Sie sind an verschiedenen Synthesewegen beteiligt, darunter Cyclisierung, Ringanulation, Cycloaddition und direkte C-H-Arylierung .
Materialwissenschaften
In den Materialwissenschaften können This compound und seine Derivate zur Entwicklung organischer Materialien beitragen. Ihre einzigartigen physikalisch-chemischen Eigenschaften, die durch das Fluoratom und den Pyrazinrest vermittelt werden, werden genutzt, um funktionelle Materialien mit spezifischen Eigenschaften zu schaffen .
Umweltstudien
Derivate von This compound wurden aus verschiedenen Umweltquellen wie Pflanzen, Mikroorganismen, Böden und Meereslebewesen isoliert. Die Untersuchung dieser Verbindungen hilft, das natürliche Vorkommen und die potenziellen Auswirkungen von stickstoffhaltigen Heterocyclen auf die Umwelt zu verstehen .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that pyrrolopyrazine derivatives, which include 2-chloro-3-isopropoxypyrazine, have exhibited a wide range of biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have been shown to exhibit various biological activities, suggesting they may interact with multiple pathways .
Result of Action
Pyrrolopyrazine derivatives have been shown to exhibit antibacterial, antifungal, antiviral, anti-inflammatory, antioxidant, antitumor, and kinase inhibitory activities .
Biochemische Analyse
Biochemical Properties
2-Chloro-3-isopropoxypyrazine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission
Cellular Effects
2-Chloro-3-isopropoxypyrazine influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound’s inhibition of acetylcholinesterase can enhance cholinergic signaling, potentially impacting cognitive functions . Moreover, 2-Chloro-3-isopropoxypyrazine may alter the expression of genes involved in oxidative stress responses, thereby influencing cellular metabolism and survival.
Molecular Mechanism
The molecular mechanism of 2-Chloro-3-isopropoxypyrazine involves its binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine This binding interaction is crucial for its biochemical effects Additionally, 2-Chloro-3-isopropoxypyrazine may modulate other enzymes and proteins, leading to changes in gene expression and cellular functions
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3-isopropoxypyrazine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-3-isopropoxypyrazine remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular functions, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Chloro-3-isopropoxypyrazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function due to increased acetylcholine levels . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.
Metabolic Pathways
2-Chloro-3-isopropoxypyrazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo biotransformation, leading to the formation of metabolites that can further interact with cellular components . These metabolic pathways are essential for understanding the compound’s overall biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Chloro-3-isopropoxypyrazine within cells and tissues are critical for its activity. The compound may be transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, 2-Chloro-3-isopropoxypyrazine can accumulate in certain tissues, influencing its localization and activity. Understanding these transport mechanisms is vital for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Chloro-3-isopropoxypyrazine affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism. This localization is crucial for its biochemical effects and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-chloro-3-propan-2-yloxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5(2)11-7-6(8)9-3-4-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWYWIIGCAQPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



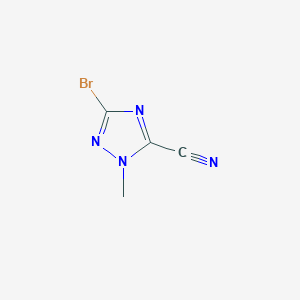
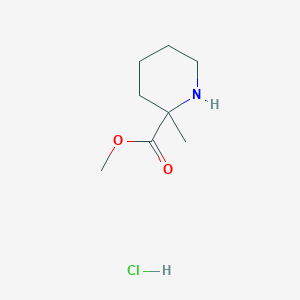
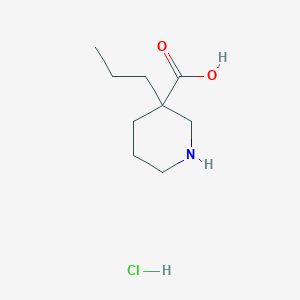

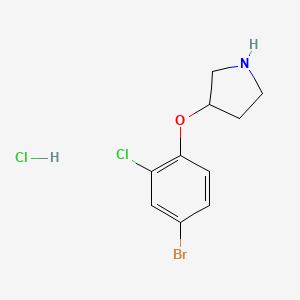


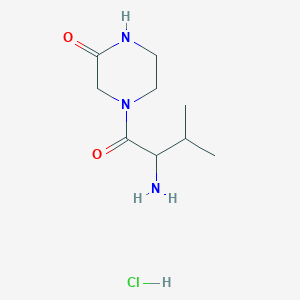

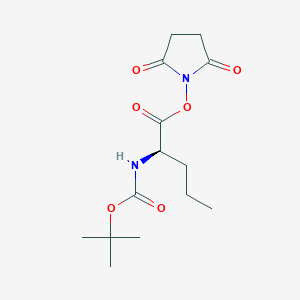

![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1527183.png)

